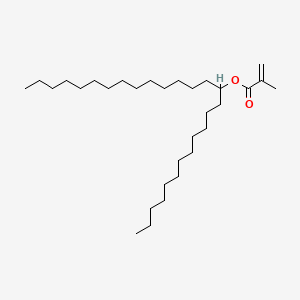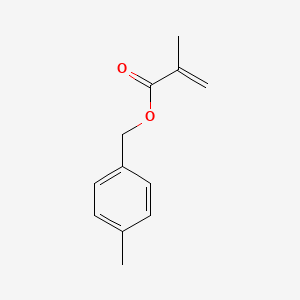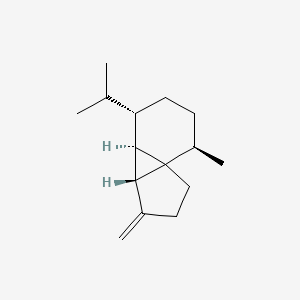
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a fruity odor, commonly found in natural products such as oregano. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be synthesized through various methods. One common approach involves the aldol condensation of 1,4-dimethyl-3-cyclohexen-1-one with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, as well as in the production of various consumer products.
作用机制
The mechanism of action of 1-(1,4-dimethyl-3-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
相似化合物的比较
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be compared with other similar compounds, such as:
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure but lacks the butenone moiety, resulting in different chemical and biological properties.
1,4-Dimethyl-4-acetyl-1-cyclohexene: Another related compound with a similar cyclohexene ring but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
83258-28-0 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
(E)-1-(1,4-dimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-4-5-11(13)12(3)8-6-10(2)7-9-12/h4-6H,7-9H2,1-3H3/b5-4+ |
InChI 键 |
QYSXZPZYXWWJGS-SNAWJCMRSA-N |
手性 SMILES |
C/C=C/C(=O)C1(CCC(=CC1)C)C |
规范 SMILES |
CC=CC(=O)C1(CCC(=CC1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


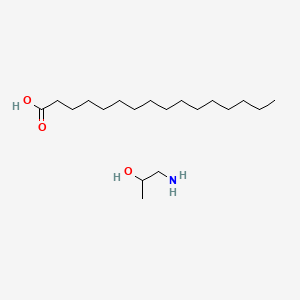
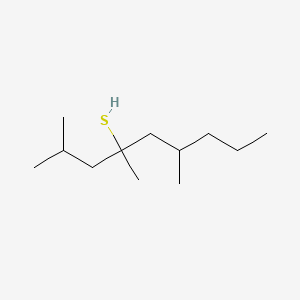


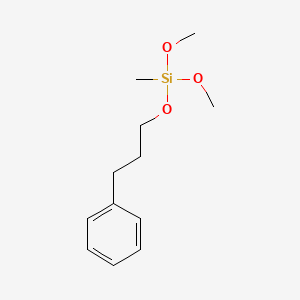
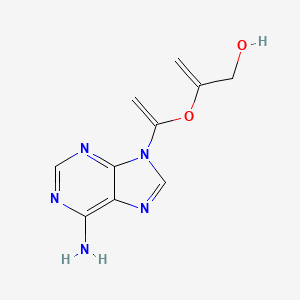
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


